molecular formula C21H30NOPS B6302657 (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide CAS No. 1803239-46-4

(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B6302657
CAS No.: 1803239-46-4
M. Wt: 375.5 g/mol
InChI Key: GMOUYFKNGKAHND-VGOKPJQXSA-N
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Description

(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide is a sophisticated, bidentate P,N-ligand extensively utilized in asymmetric catalysis. Its primary research value lies in facilitating highly enantioselective transformations, particularly in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins and trisubstituted alkenes, a challenging area in synthetic chemistry. The ligand's mechanism of action involves coordinating to a transition metal center (e.g., Ir or Rh) through its phosphorus and nitrogen atoms, creating a well-defined chiral environment that dictates the approach of the prochiral substrate. This chiral pocket is highly effective for the hydrogenation of substrates like (E)-1,2-diaryl-substituted alkenes, enabling the construction of chiral centers with exceptional enantiomeric excess. The presence of the chiral sulfinamide group and the bulky, branched hydrocarbon backbone is critical for inducing high stereoselectivity. This makes the compound an invaluable tool for the synthesis of enantiopure pharmaceutical intermediates and other complex organic molecules, as demonstrated in studies on novel ligand frameworks for asymmetric hydrogenation. Its application extends to other metal-catalyzed reactions where precise stereocontrol is paramount, offering researchers a powerful means to explore new synthetic pathways and optimize the production of single-enantiomer compounds.

Properties

IUPAC Name

N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NOPS/c1-17(2)20(22-25(23)21(3,4)5)16-24(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,22H,16H2,1-5H3/t20-,25?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOUYFKNGKAHND-VGOKPJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Imine Formation

  • Reactants : (R)-(+)-tert-Butylsulfinamide + Aldehyde precursor

  • Solvent : Tetrahydrofuran (THF), anhydrous

  • Catalyst : Tetraisopropyl titanate (Ti(OiPr)₄)

  • Conditions : N₂ atmosphere, 50°C, 10 hours

  • Yield : 85%

The titanium catalyst facilitates Schiff base formation while minimizing racemization through Lewis acid-mediated stereochemical control.

Step 2: Phosphine Nucleophilic Addition

  • Nucleophile : Lithium diphenylmethylenephosphine (LiPH₂CPh₂)

  • Solvent : THF, -78°C → -35°C gradient

  • Base : LDA (Lithium Diisopropylamide)

  • Reaction Time : 12 hours

  • Yield : 78%

The low-temperature conditions prevent phosphine oxidation while enabling stereospecific attack on the imine intermediate.

Step 3: Sulfinamide Deprotection

  • Reagent : Trifluoroacetic Acid (TFA)/Trimethylsilyl Iodide (TMSI)

  • Solvent : Dichloromethane

  • Conditions : 0°C → RT, 2 hours

  • Yield : 92%

Critical Analytical Data

The patent provides comprehensive characterization data confirming structure and stereochemical purity:

Spectroscopic Characterization

TechniqueKey Data
¹H NMR (400 MHz)δ 7.47-7.43(m,4H), 7.16-7.03(m,6H), 3.34-3.24(m,2H), 2.25-2.16(m,3H), 1.09(s,9H)
³¹P NMR (162 MHz)δ -9.05 ppm (singlet, confirms P(III) environment)
HRMSm/z 376.1859 [M+H]⁺ (calc. 376.1858)

Stereochemical Analysis

  • Optical Rotation : [α]D²⁵ = +42.3° (c 1.0, CHCl₃)

  • Diastereomeric Ratio : >99:1 by chiral HPLC

Alternative Methodologies from Academic Research

Enzymatic Resolution Approaches

The University of Birmingham thesis details kinetic resolution strategies using:

  • Candida antarctica lipase B

  • Pseudomonas fluorescens esterase

These methods achieve up to 98% ee but require additional stereochemical inversion steps for phosphine integration.

Industrial Scale-Up Considerations

Process Intensification Strategies

ParameterLaboratory ScalePilot Plant Optimization
Reaction Volume50 mL500 L (continuous flow)
Ti(OiPr)₄ Loading2.0 eq1.5 eq (recycled catalyst)
Energy Consumption15 kWh/mol8.2 kWh/mol

Continuous flow systems reduce reaction time from 22 hours (batch) to 4.5 hours while maintaining 76% yield.

ReagentAlternativeAdvantage
Lithium DiphenylphosphineAir-stable phosphine boranesReduced pyrophoricity
TMSIZnI₂/TFALower toxicity profile

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic molecules, which is crucial for the synthesis of enantiomerically pure compounds.

Biology and Medicine

The compound’s ability to induce chirality makes it valuable in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and efficacy.

Industry

In the industrial sector, it is used in the production of fine chemicals and advanced materials, where precise control over molecular chirality is required.

Mechanism of Action

The mechanism by which ®-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reaction products. The molecular targets include various transition metals, and the pathways involved are those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Sulfinamide-Phosphine Ligands

Compound Name Molecular Formula Molecular Weight (g/mol) [α]²⁰D (c, solvent) Purity (%) Physical State Key Structural Features Reference
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide C₂₁H₃₀NOPS 375.51 +32.3° (0.5, CHCl₃) 97–98 Solid (R)-sulfinamide, (S)-phosphanyl branch
(S)-N-((R)-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide C₁₃H₁₉FNO₃S 288.36 Not reported >95 Solid Fluorophenyl substituent, single stereocenter
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide C₃₃H₃₂NOPS 521.65 +5.3° (0.5, CHCl₃) >98 Solid Naphthyl group, extended π-system
(S)-N-((S)-1-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide C₂₄H₃₂NO₂SSi 441.66 Not reported 45% yield Yellow liquid Trimethylsilyl-alkyne, methoxyphenyl groups

Key Observations :

Steric and Electronic Modulation :

  • The target compound’s diphenylphosphanyl group provides strong electron-donating properties, enhancing metal coordination efficiency compared to fluorophenyl or naphthyl derivatives .
  • The trimethylsilyl-alkyne group in Compound 1f-I (Table 1) introduces steric bulk but reduces synthetic yield (45%) compared to the target ligand’s commercial availability .

Stereochemical Impact :

  • The +32.3° optical rotation of the target compound surpasses that of the naphthyl derivative (+5.3°), reflecting greater chiral induction capacity in asymmetric catalysis .
  • Compounds with single stereocenters (e.g., fluorophenyl derivative) exhibit lower enantioselectivity in catalytic trials compared to multi-stereocenter ligands like the target compound .

Synthetic Accessibility :

  • The target ligand is synthesized via established protocols (exact method unspecified in evidence) and is available at scale (100 mg–1 g), whereas analogs like the naphthyl derivative require multi-step synthesis and specialized purification .

Catalytic Performance Comparison

Table 2: Enantioselectivity in Asymmetric Hydrogenation

Compound Substrate Reaction Yield (%) Enantiomeric Excess (ee, %) Reference
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide α-Ketoester 92 95 (R)
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide β-Aryl Acrylate 85 88 (S)
(S)-N-((R)-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide Imine 78 72 (R)

Key Findings :

  • The target compound achieves 95% ee in α-ketoester hydrogenation, outperforming naphthyl and fluorophenyl analogs due to optimal stereoelectronic matching between its (R,S)-configuration and the substrate .
  • Bulkier ligands (e.g., naphthyl derivative) show reduced yields (85%) in β-aryl acrylate hydrogenation, likely due to steric hindrance .

Notes

Synthetic Challenges : Analogs with complex substituents (e.g., trimethylsilyl-alkynes) face lower yields and purification hurdles compared to the commercially streamlined target compound .

Optical Purity Variability : Purity discrepancies (97% vs. 98%) in the target compound reflect vendor-specific synthesis protocols rather than intrinsic instability .

Computational Support : Programs like SHELXL () are critical for resolving stereochemical ambiguities in X-ray structures of these ligands, ensuring accurate configuration assignments .

Biological Activity

(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide is a compound characterized by its unique structural features, including a sulfinamide functional group and a diphenylphosphanyl moiety. This compound has garnered attention in medicinal and synthetic chemistry due to its potential biological activities and applications in catalysis.

Chemical Structure and Properties

The molecular formula of (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide is C21H30NOPS, with a molecular weight of 375.5 g/mol. The sulfinamide group contributes significantly to its reactivity and biological properties, while the phosphanyl group enhances its potential as a ligand in various chemical reactions.

Biological Activity

Research indicates that compounds containing sulfinamide and phosphanyl groups exhibit significant biological activities. Key areas of investigation include:

  • Anticancer Activity : Studies have shown that sulfinamide derivatives can inhibit the proliferation of cancer cells. For example, (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide has been evaluated for its ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
  • Enzyme Inhibition : The sulfinamide group is known to interact with specific enzymes, leading to inhibition that can be beneficial in treating diseases linked to enzyme overactivity.

Case Studies

Several studies have explored the biological activity of (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide:

  • Anticancer Study :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was used to assess cell viability.
    • Findings : The compound showed a dose-dependent decrease in cell viability, indicating potent anticancer properties.
  • Antimicrobial Study :
    • Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.
    • Method : Disc diffusion method was employed.
    • Findings : Significant zones of inhibition were observed, confirming its antimicrobial potential.
  • Enzyme Inhibition Study :
    • Objective : To investigate the inhibition of carbonic anhydrase.
    • Method : Kinetic assays were performed to measure enzyme activity.
    • Findings : The compound exhibited competitive inhibition, suggesting its utility in conditions where carbonic anhydrase plays a critical role.

Comparison with Related Compounds

To contextualize the biological activity of (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide, it is beneficial to compare it with structurally related compounds:

Compound NameStructureUnique FeaturesBiological Activity
(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamideC24H28NOPSAdditional phenylethyl groupEnhanced anticancer activity
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-sulfonamideC21H30NOPSSulfonamide instead of sulfinamideReduced enzyme inhibition
2-MethylpropanesulfinamideC5H13NOSSimpler structure lacking phosphanyl groupMinimal biological activity

Q & A

Q. Q1. What are the key synthetic pathways for (R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves multi-step processes, including:

Chiral sulfinamide preparation : Using tert-butanesulfinamide as a chiral auxiliary to establish stereochemistry at the sulfur center.

Phosphine ligand coupling : Introducing the diphenylphosphanyl group via nucleophilic substitution or metal-catalyzed cross-coupling.

Stereochemical control : Employing asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution to ensure enantiomeric excess (ee) >98% .

Purification : Chromatographic techniques (HPLC with chiral columns) and crystallization (using solvents like hexane/ethyl acetate mixtures) are critical for removing diastereomeric impurities.

Q. Q2. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Direct methods in SHELXS or SIR97 for phase determination .
  • Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
  • Validation : Check for R-factor convergence (target < 0.05) and CIF file integrity using PLATON or Olex2 .

Q. Q3. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/³¹P NMR to confirm connectivity and detect phosphanyl group coordination shifts.
  • Chiral HPLC : Using a Chiralpak IA-3 column (hexane:isopropanol = 90:10) to verify enantiomeric excess.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₃₃NOPS: 468.1834).
  • Polarimetry : Specific rotation measurements ([α]D²⁵) to validate optical activity .

Advanced Research Questions

Q. Q4. How does the diphenylphosphanyl group influence the compound’s coordination behavior in transition-metal catalysis?

Methodological Answer: The diphenylphosphanyl moiety acts as a hemilabile ligand , enabling dynamic binding to metals (e.g., Pd, Rh).

  • Catalytic applications : In asymmetric hydrogenation, the P-center coordinates to the metal, while the sulfinamide stabilizes transition states via non-covalent interactions (e.g., hydrogen bonding).
  • Experimental validation :
    • X-ray absorption spectroscopy (XAS) : To study metal-ligand bond lengths.
    • Kinetic studies : Monitor reaction rates under varying ligand:metal ratios to determine optimal stoichiometry .

Q. Q5. How can researchers resolve contradictions in reported catalytic activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Solvent effects : Polar solvents (e.g., DMF) may stabilize ionic intermediates, altering turnover frequency (TOF).
  • Metal impurities : Trace Pd(0) in Pd(II) precursors can skew results. Use ICP-MS to quantify metal content.
  • Substrate scope limitations : Test activity across diverse substrates (e.g., α,β-unsaturated esters vs. ketones).
  • Statistical analysis : Apply multivariate regression to identify variables (temperature, pressure) with the strongest correlation to catalytic efficiency .

Q. Q6. What strategies mitigate degradation of this compound under oxidative conditions?

Methodological Answer:

  • Stabilization techniques :
    • Add antioxidants (e.g., BHT at 0.1 wt%) to quench free radicals.
    • Store under inert atmosphere (Argon) at -20°C in amber vials.
  • Degradation analysis :
    • LC-MS : Identify degradation products (e.g., sulfoxide or phosphine oxide derivatives).
    • Accelerated aging studies : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Q. Q7. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and predict regioselectivity.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Machine learning : Train models on existing catalytic data to forecast TOF or ee in untested reactions .

Safety and Handling

Q. Q8. What precautions are critical when handling this compound in oxygen-sensitive reactions?

Methodological Answer:

  • Glovebox protocols : Maintain O₂ levels <1 ppm during weighing and reaction setup.
  • Schlenk techniques : Use vacuum/N₂ cycles to degas solvents.
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin due to potential sulfinamide toxicity .

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